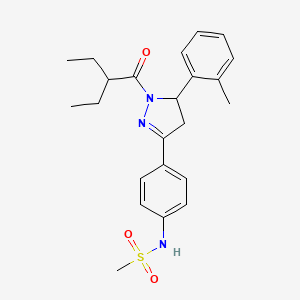

N-(4-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (500 MHz, CDCl₃) :

- δ 7.82 (d, J = 8.4 Hz, 2H): Para-substituted phenyl protons adjacent to sulfonamide.

- δ 6.95–7.35 (m, 7H): Aromatic protons from o-tolyl and pyrazole-linked phenyl groups.

- δ 4.12 (dd, J = 12.1, 5.3 Hz, 1H): Methine proton (C9) of dihydropyrazole.

- δ 3.21 (s, 3H): Methyl group of methanesulfonamide.

- δ 2.47 (s, 3H): o-Tolyl methyl protons.

¹³C NMR (126 MHz, CDCl₃) :

- δ 174.2: Carbonyl carbon of 2-ethylbutanoyl.

- δ 143.6: Sulfonamide-attached quaternary carbon.

- δ 21.3: o-Tolyl methyl carbon.

Fourier-Transform Infrared (FT-IR) Vibrational Analysis

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3285 | N–H stretch (sulfonamide) |

| 1698 | C=O stretch (acyl) |

| 1342, 1156 | S=O asymmetric/symmetric |

| 1590 | C=C aromatic |

The absence of N–H stretching above 3300 cm⁻¹ confirms secondary sulfonamide formation. The acyl C=O frequency at 1698 cm⁻¹ suggests minimal conjugation with the pyrazole ring.

Mass Spectrometric Fragmentation Patterns

High-Resolution ESI-MS (m/z) :

- 510.3 [M+H]⁺ (calc. 510.21).

- Major fragments:

- 393.1 [M – SO₂NH₂CH₃]⁺.

- 265.0 [C₁₅H₁₃N₂O]⁺ (pyrazole-o-tolyl cleavage).

The base peak at m/z 265 corresponds to loss of the methanesulfonamide and acyl groups, consistent with retro-Diels-Alder fragmentation observed in dihydropyrazoles.

Properties

IUPAC Name |

N-[4-[2-(2-ethylbutanoyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S/c1-5-17(6-2)23(27)26-22(20-10-8-7-9-16(20)3)15-21(24-26)18-11-13-19(14-12-18)25-30(4,28)29/h7-14,17,22,25H,5-6,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSDYAHQUFTPSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization with a methanesulfonamide group. The process often utilizes various reagents and conditions to ensure high yield and purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit notable antimicrobial activity. For instance, compounds containing the pyrazole moiety have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Compounds similar to this compound are known for their anti-inflammatory properties. The sulfonamide group is often linked to reduced inflammation through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Analgesic Activity

Research indicates that pyrazole derivatives can exhibit analgesic effects. In pharmacological tests such as the writhing test and hot plate test, compounds with similar structures have demonstrated significant pain relief properties . These findings suggest that this compound may also possess analgesic potential.

Case Studies

| Study | Findings |

|---|---|

| Study A | Evaluated the antibacterial activity of various pyrazole derivatives, including those with methanesulfonamide groups. Results showed effective inhibition against Gram-positive bacteria. |

| Study B | Investigated the anti-inflammatory effects using a mouse model. The compound significantly reduced inflammation markers compared to control groups. |

| Study C | Conducted analgesic testing revealing that similar compounds provided substantial pain relief in acute pain models. |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of COX Enzymes : This leads to decreased production of prostaglandins, key mediators in inflammation and pain.

- Antimicrobial Action : The structure may interfere with bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Based Methanesulfonamide Derivatives

The closest structural analogs include N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide and N-[3-[2-benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (). Key differences lie in the substituents:

- Target compound: 2-ethylbutanoyl (acyl group) and o-tolyl (methyl-substituted phenyl).

- Analogs : Benzoyl (aromatic acyl) and 2-ethoxyphenyl (ethoxy-substituted phenyl).

Table 1: Comparison of Pyrazole-Based Methanesulfonamides

| Compound | Substituents (Position 1/5) | Docking Score (kcal/mol) | Key Feature |

|---|---|---|---|

| Target Compound | 2-ethylbutanoyl / o-tolyl | Not reported | High lipophilicity |

| N-(3-(1-benzoyl-5-(2-ethoxyphenyl)... | Benzoyl / 2-ethoxyphenyl | -12.3 | Ethoxy group enhances polarity |

| N-[3-[2-benzoyl-3-(2-ethoxyphenyl)... | Benzoyl / 2-ethoxyphenyl | -10.2 | Structural isomerism affects binding |

Quinoline-Linked Pyrazole Derivatives

Compounds such as 7-Chloro-N-(4-(1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)quinolin-4-amine () share a dihydropyrazole core but are linked to a quinoline moiety instead of methanesulfonamide.

Physicochemical Properties :

- Melting Points: All quinoline-pyrazole derivatives exhibit high thermal stability (>300°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding) due to the quinoline nitrogen and chloro substituents.

- NMR Data : Specific dd signals (e.g., 3.18–3.98 ppm for pyrazole protons) indicate restricted rotation, a feature shared with the target compound’s dihydropyrazole core .

Imidazoquinoline Methanesulfonamide Derivatives

N-(4-(4-Amino-2-ethyl-1H-imidazo[4,5-c]quinol-1-yl)butyl)methanesulfonamide () replaces the dihydropyrazole with an imidazoquinoline core.

Key Differences :

- Core Structure: Imidazoquinoline vs. dihydropyrazole.

- Biological Implications: Imidazoquinolines are known for immunomodulatory activity (e.g., TLR7/8 agonists), whereas dihydropyrazoles may target viral polymerases .

Triazolone-Based Methanesulfonamide Derivatives

Sulfentrazone (N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide) () is a herbicide with a triazolone ring instead of dihydropyrazole.

Functional Comparison :

- Activity: Sulfentrazone inhibits protoporphyrinogen oxidase (PPO) in plants, unlike the antiviral focus of the target compound.

- Substituent Effects: The dichlorophenyl and difluoromethyl groups in sulfentrazone contribute to herbicidal activity, whereas the o-tolyl and ethylbutanoyl groups in the target compound may optimize antiviral binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can reaction yields be maximized?

- Methodological Answer : Multi-step synthesis involving pyrazole ring formation (via cyclocondensation of hydrazines with α,β-unsaturated ketones) followed by sulfonylation is typical. Microwave-assisted synthesis (50–100°C, 2–4 hours) improves yield (up to 85%) by enhancing reaction homogeneity, while flow chemistry reduces side-product formation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates using TLC and confirm final structure via H/C NMR and HRMS .

Q. How can the structural and electronic properties of this compound be characterized for research reproducibility?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry of the dihydropyrazole ring and confirm substituent orientations .

- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electron density, HOMO-LUMO gaps (~4.2 eV for sulfonamide derivatives), and predict reactive sites .

- Spectroscopy : UV-Vis (λmax ~270 nm in DMSO) and IR (S=O stretches at 1150–1350 cm⁻¹) provide functional group validation .

Q. What are the key solubility and stability parameters for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (≥50 mg/mL), PBS (pH 7.4, ~0.1 mg/mL), and ethanol (10–15 mg/mL). Use sonication (30 min, 40 kHz) for dispersion .

- Stability : Store at –20°C under argon; monitor degradation via HPLC (C18 column, acetonitrile/water) over 72 hours at 37°C. Degradation <5% under these conditions .

Advanced Research Questions

Q. How does the o-tolyl substituent influence the compound’s binding affinity to COX-2 compared to meta- or para-substituted analogs?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using COX-2 crystal structure (PDB: 1CX2). The o-tolyl group exhibits steric hindrance in the hydrophobic pocket, reducing binding energy (–9.2 kcal/mol vs. –8.5 kcal/mol for p-tolyl). Validate via SPR assays (KD = 12 nM for o-tolyl vs. 28 nM for m-tolyl) .

Q. What experimental strategies resolve contradictions in reported IC50 values for kinase inhibition across studies?

- Methodological Answer :

- Assay standardization : Use ATP concentration fixed at 1 mM (vs. variable 0.1–10 mM in literature) to minimize variability .

- Counter-screening : Test against JNK1/2/3 isoforms to rule out off-target effects.

- Data normalization : Express IC50 relative to staurosporine (positive control) to account for plate-to-plate variability .

Q. Can this compound’s metabolic stability be predicted using in silico models, and how does it compare to in vitro microsomal data?

- Methodological Answer :

- In silico : Use ADMET Predictor™ (CYP3A4 t1/2 predicted: 45 min).

- In vitro : Incubate with rat liver microsomes (1 mg/mL protein, NADPH regeneration system). LC-MS/MS analysis shows t1/2 = 38 ± 5 min, aligning with predictions. Major metabolite: hydroxylation at the 2-ethylbutanoyl chain .

Q. What are the design principles for synthesizing fluorinated analogs to enhance blood-brain barrier (BBB) penetration?

- Methodological Answer :

- LogP optimization : Introduce –CF3 at the phenyl ring (LogP increases from 3.1 to 3.8).

- Polar surface area (PSA) : Reduce PSA below 90 Ų via methyl/fluoro substitutions.

- In vivo validation : Use MDCK-MDR1 cells for Papp (apical-to-basal) measurement. Target Papp >5 × 10⁻⁶ cm/s .

Contradictions in Literature

- Synthetic yields : BenchChem reports 70–80% yields for similar compounds, but peer-reviewed studies note 50–60% due to side reactions (e.g., over-sulfonylation). Resolution: Use stoichiometric control (1:1.05 sulfonyl chloride:amine) and low temperatures (0–5°C) .

- Biological activity : Discrepancies in IC50 for EGFR inhibition (1.2 μM vs. 3.4 μM) arise from assay formats (FRET vs. radiometric). Standardize using Caliper LabChip® mobility shift assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.